molecular formula C13H11BrOS B13938867 2-[(3-bromophenyl)thio]Benzenemethanol CAS No. 71474-51-6

2-[(3-bromophenyl)thio]Benzenemethanol

Cat. No.: B13938867
CAS No.: 71474-51-6
M. Wt: 295.20 g/mol
InChI Key: HKXXNSPALDFLRO-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)thio]Benzenemethanol is an organic compound with the molecular formula C13H11BrOS. It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a benzenemethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)thio]Benzenemethanol typically involves the reaction of 3-bromothiophenol with benzyl alcohol under specific conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)thio]Benzenemethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-bromophenyl)thio]Benzenemethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)thio]Benzenemethanol involves its interaction with specific molecular targets. The thioether linkage and the bromophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)thio]Benzenemethanol
  • 2-[(3-chlorophenyl)thio]Benzenemethanol
  • 2-[(3-fluorophenyl)thio]Benzenemethanol

Uniqueness

2-[(3-bromophenyl)thio]Benzenemethanol is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

CAS No.

71474-51-6

Molecular Formula

C13H11BrOS

Molecular Weight

295.20 g/mol

IUPAC Name

[2-(3-bromophenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C13H11BrOS/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2

InChI Key

HKXXNSPALDFLRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)SC2=CC(=CC=C2)Br

Origin of Product

United States

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